

# Cinnamyl Propionate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cinnamyl propionate

Cat. No.: B7804193

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An In-depth Whitepaper on the Core Properties, Synthesis, and Potential Biological Activity of **Cinnamyl Propionate**

This technical guide provides a comprehensive overview of **cinnamyl propionate**, a compound of interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance based on current scientific literature.

## Chemical Identification and Synonyms

**Cinnamyl propionate** is an organic ester formed from cinnamyl alcohol and propionic acid.<sup>[1]</sup> It is primarily recognized for its sweet, fruity, and balsamic aroma.<sup>[2]</sup>

The primary Chemical Abstracts Service (CAS) number for **cinnamyl propionate** is 103-56-0.<sup>[3]</sup>

A variety of synonyms are used to identify this compound in literature and commercial databases. These include:

- 3-phenyl-2-propen-1-yl propionate<sup>[3]</sup>
- (2E)-3-Phenyl-2-propenyl propionate<sup>[4]</sup>
- 3-Phenyl-2-propenyl propanoate<sup>[5]</sup>

- Propionic acid cinnamyl ester[4]
- Cinnamyl alcohol, propionate[4]
- (2E)-3-phenylprop-2-en-1-yl propanoate[4]
- 3-Phenylallyl propionate[6]
- gamma-Phenylallyl propionate[7]
- NSC 46120[4]
- FEMA No. 2301[6]

## Physicochemical and Toxicological Data

A summary of key quantitative data for **cinnamyl propionate** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>	[8]
Molecular Weight	190.24 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	289 °C (lit.)	[7]
Density	1.032 g/mL at 25 °C (lit.)	[7]
Refractive Index	1.53100 to 1.53400 @ 20.00 °C	[8]
Flash Point	> 110.00 °C (> 230.00 °F)	[8]
Acute Oral LD50 (Rats)	3.4 g/kg	
Acute Dermal LD50 (Rabbits)	> 5 g/kg	

## Experimental Protocols: Enzymatic Synthesis

**Cinnamyl propionate** can be synthesized via direct esterification of cinnamyl alcohol and propionic acid.[9] Enzymatic synthesis using lipase is a method that offers high conversion rates under mild conditions.[9]

## Detailed Methodology for Lipase-Catalyzed Synthesis

The following protocol is based on the enzymatic esterification in a solvent-free system.[9]

Materials:

- Cinnamyl alcohol
- Propionic acid
- Immobilized lipase (e.g., Fermase CALB™ 10000)[9]
- Molecular sieves (to remove water produced during esterification)
- Reaction vessel (e.g., stirred-tank reactor)
- Shaking incubator or magnetic stirrer with heating capabilities

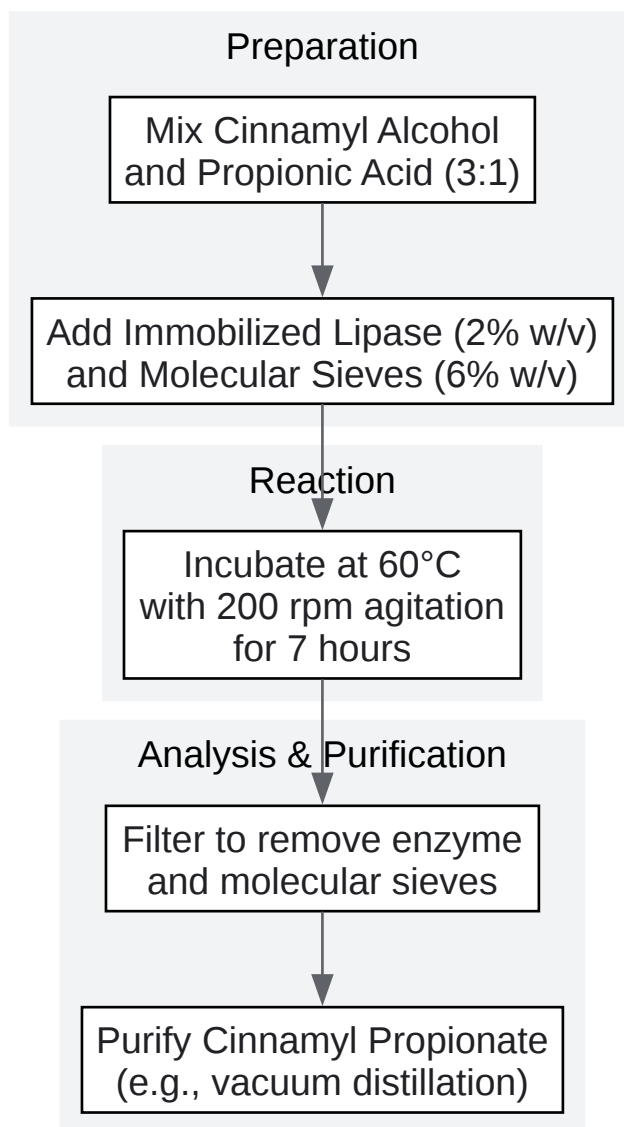
Procedure:

- **Reactant Preparation:** Prepare a mixture of cinnamyl alcohol and propionic acid. An optimal molar ratio of propionic acid to cinnamyl alcohol is 1:3.[9]
- **Enzyme and Desiccant Addition:** To the reactant mixture, add the immobilized lipase. An effective enzyme loading is 2% (w/v).[9] Concurrently, add molecular sieves at a concentration of 6% (w/v) to adsorb the water byproduct and drive the reaction equilibrium towards ester formation.[9]
- **Reaction Conditions:** The reaction is conducted at a constant temperature of 60 °C.[9] Continuous agitation is maintained at 200 rpm to ensure a homogenous mixture and facilitate enzyme-substrate interaction.[9]
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the concentration of **cinnamyl propionate** using gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

- **Termination and Product Isolation:** The reaction is typically run for 7 hours to achieve maximum conversion (approximately 87.89%).<sup>[9]</sup> Upon completion, the immobilized enzyme and molecular sieves can be removed by simple filtration. The product, **cinnamyl propionate**, can then be purified from the remaining reactants, for instance, by vacuum distillation.
- **Enzyme Reusability:** The filtered immobilized lipase can be washed with a suitable solvent, dried, and reused for subsequent batches. Studies have shown that the enzyme can retain up to 90% of its catalytic activity after six successive uses.<sup>[9]</sup>

## Experimental Workflow: Enzymatic Synthesis of Cinnamyl Propionate



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Enzymatic synthesis workflow for **cinnamyl propionate**.

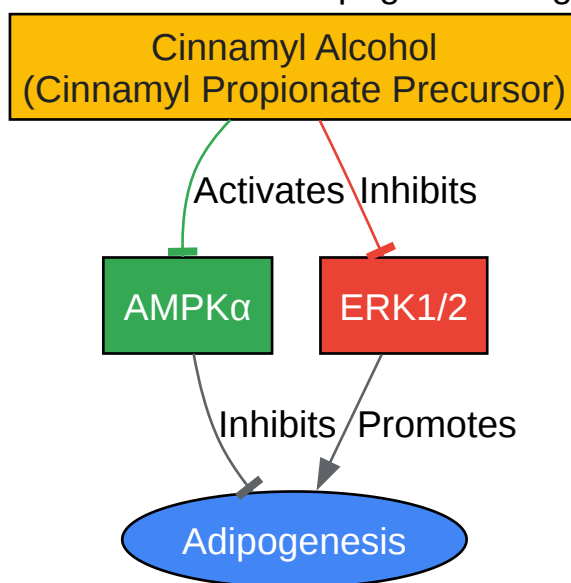
## Potential Biological Activity and Signaling Pathways

While direct research on the specific signaling pathways modulated by **cinnamyl propionate** is limited, studies on its precursor, cinnamyl alcohol, and related cinnamic acid derivatives provide valuable insights into its potential biological activities. These compounds are known to possess anti-inflammatory, antimicrobial, and metabolic regulatory properties.<sup>[7][10]</sup>

## Adipogenesis and Related Signaling (AMPK $\alpha$ and ERK1/2)

Cinnamyl alcohol has been shown to attenuate adipogenesis (the formation of fat cells).[10] This effect is mediated, in part, by the modulation of key upstream signaling pathways. Specifically, cinnamyl alcohol can activate AMP-activated protein kinase  $\alpha$  (AMPK $\alpha$ ) and downregulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway in preadipocytes.[10] The activation of AMPK, a central regulator of cellular energy homeostasis, and the inhibition of ERK1/2, which is involved in cell proliferation and differentiation, collectively contribute to the suppression of adipocyte differentiation.[10]

### Potential Influence on Adipogenesis Signaling



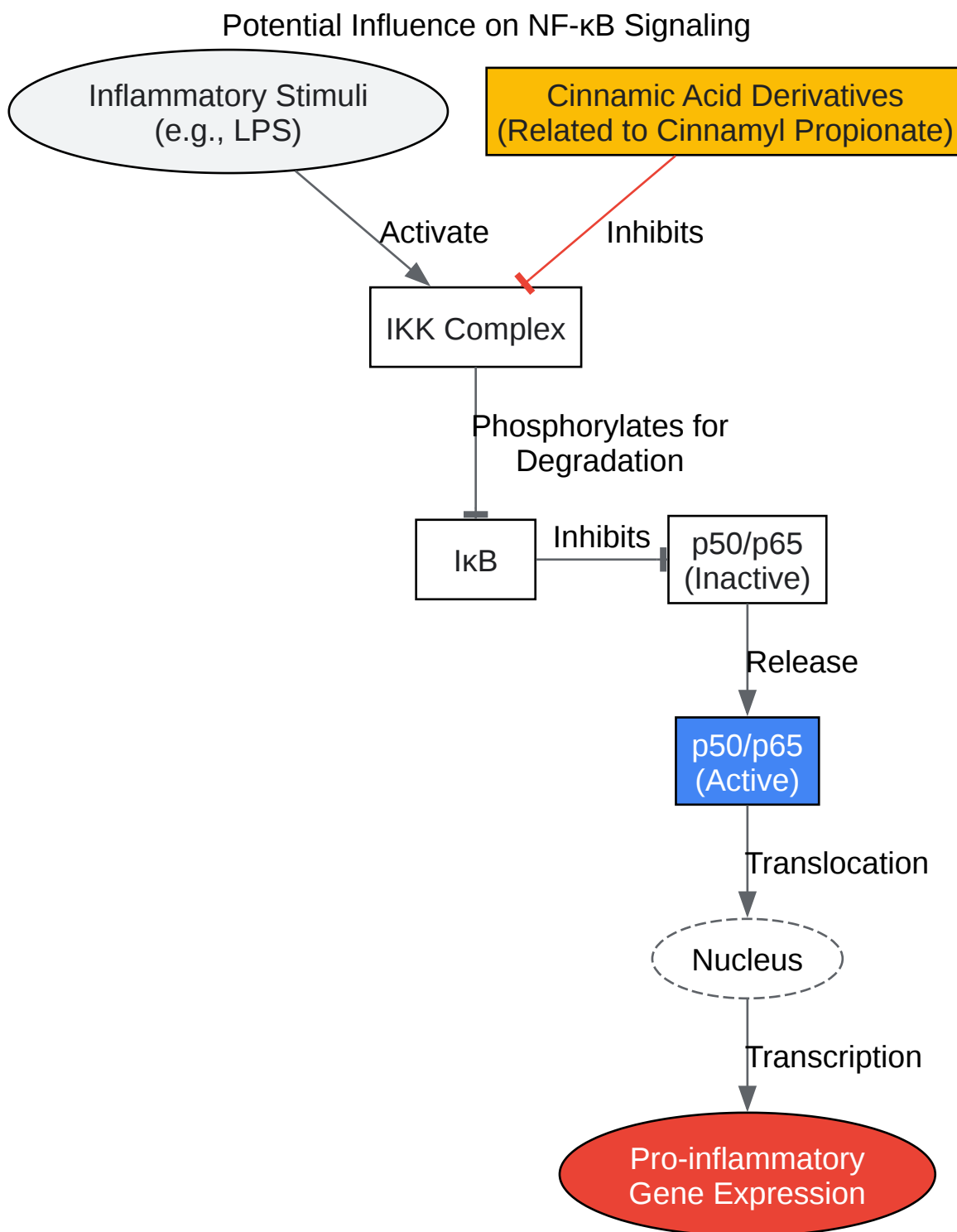
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Adipogenesis signaling pathway influenced by cinnamyl alcohol.

## Inflammatory Signaling (NF- $\kappa$ B Pathway)

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[11] NF- $\kappa$ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] In the canonical pathway, stimuli like lipopolysaccharide (LPS) lead to the degradation of the inhibitor of  $\kappa$ B (I $\kappa$ B), allowing the p50/p65 NF- $\kappa$ B dimer to translocate to the nucleus and initiate

the transcription of inflammatory target genes.[6] Cinnamic acid derivatives can interfere with this cascade, thereby suppressing the inflammatory response.[11] Given that **cinnamyl propionate** is an ester of a cinnamic acid precursor, it is plausible that it or its metabolites could exert similar anti-inflammatory effects.



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NF-κB signaling pathway potentially inhibited by related compounds.

## Conclusion and Future Directions

**Cinnamyl propionate** is a well-characterized compound with established applications in the flavor and fragrance sectors. This guide has provided core technical data, including its CAS number, synonyms, and physicochemical properties. Furthermore, a detailed protocol for its efficient enzymatic synthesis has been outlined. While direct evidence of its interaction with cellular signaling pathways is an area requiring further investigation, the known biological activities of its precursors—cinnamyl alcohol and cinnamic acid—suggest promising avenues for future research. In particular, its potential roles in modulating metabolic and inflammatory pathways, such as adipogenesis via AMPK/ERK and inflammation via NF-κB, warrant deeper exploration. Such studies could expand the application of **cinnamyl propionate** into the realms of functional foods, nutraceuticals, and therapeutic agent development.

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